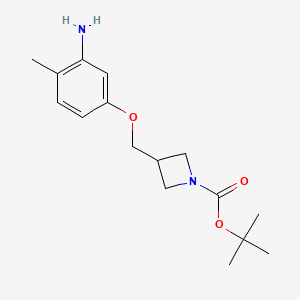

3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique azetidine ring structure, which is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

Introduction of the Phenoxymethyl Group: The phenoxymethyl group is introduced via nucleophilic substitution reactions using suitable phenolic compounds.

Protection of the Amino Group: The amino group is protected using tert-butyl dicarbonate (Boc2O) to form the tert-butyl ester, ensuring stability during subsequent reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols, under mild to moderate conditions.

Major Products:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms of the compound with modified functional groups.

Substitution: Substituted derivatives with new functional groups introduced.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

The compound serves as an essential intermediate in the synthesis of various bioactive molecules. Azetidines, including this compound, are known for their ability to undergo diverse chemical transformations, which are crucial for developing new pharmaceutical agents.

Synthesis of Drug Candidates

Recent studies have highlighted the use of azetidine derivatives in synthesizing compounds with potential therapeutic effects. For instance, azetidine derivatives have been explored for their anti-inflammatory and antibacterial properties. The synthesis of 3-aminoazetidine derivatives has been linked to the development of bronchodilators and other respiratory agents .

| Compound Type | Application Area | Reference |

|---|---|---|

| Azetidine Derivatives | Anti-inflammatory | |

| Azetidine-based Bronchodilators | Respiratory Agents |

Medicinal Chemistry

In medicinal chemistry, 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has been investigated for its potential role in drug design due to its structural similarity to known pharmacophores.

Case Study: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of azetidine-based antibacterial agents through the modification of the tert-butyl ester group. These modifications enhanced the solubility and bioavailability of the resulting compounds, making them suitable candidates for further development .

Material Sciences

The compound's unique properties also extend to material sciences, where azetidines are explored for their role in developing new materials with specific functionalities.

Polymer Chemistry

Research indicates that azetidines can be incorporated into polymer systems to enhance mechanical properties and thermal stability. The incorporation of this compound into polymer matrices has shown promise in creating high-performance materials for industrial applications .

Wirkmechanismus

The mechanism of action of 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring structure allows for specific binding interactions, potentially inhibiting or modulating the activity of the target. The phenoxymethyl group may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

- 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid ethyl ester

- 3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid methyl ester

Comparison:

- Structural Differences: The primary difference lies in the ester group, where the tert-butyl ester provides greater steric hindrance and stability compared to ethyl or methyl esters.

- Reactivity: The tert-butyl ester may exhibit different reactivity patterns due to its bulkier nature, affecting its interaction with reagents and biological targets.

- Applications: While all these compounds can serve as intermediates in synthesis, the tert-butyl ester variant may offer advantages in terms of stability and ease of handling during chemical reactions.

Biologische Aktivität

3-(3-Amino-4-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-aminoazetidine-1-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and related case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 193269-78-2 |

| Molecular Formula | C₈H₁₆N₂O₂ |

| Molecular Weight | 172.225 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 236.6 ± 33.0 °C |

| Flash Point | 96.9 ± 25.4 °C |

The biological activity of this compound is primarily linked to its interaction with cellular pathways involved in cancer proliferation and survival, particularly through the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) pathways. It has been shown that azetidine derivatives can modulate STAT3 activity, which is crucial in various cancers.

In Vitro Studies

Research indicates that while the compound exhibits sub-micromolar potency in cell-free assays targeting STAT3, it shows limited cellular activity against breast cancer cell lines (MDA-MB-231 and MDA-MB-468) at concentrations up to 10 μM due to poor membrane permeability associated with its carboxylate group .

Structure-Activity Relationship (SAR)

A study highlighted the importance of structural modifications on the biological activity of azetidine analogs. The introduction of methyl esters instead of carboxylic acids improved cellular potency significantly, suggesting that prodrug strategies could enhance efficacy by improving membrane permeability .

Case Study 1: Breast Cancer Cell Lines

In a comparative study involving various azetidine derivatives, the tert-butyl ester variant demonstrated enhanced cellular activity when compared to its carboxylic acid counterparts. The methyl ester forms exhibited better EC50 values against MDA-MB-231 cells, indicating a potential pathway for developing more effective cancer therapeutics .

Case Study 2: Inhibition Assays

In a series of inhibition assays, compounds similar to tert-butyl 3-aminoazetidine-1-carboxylate were tested for their ability to inhibit STAT3 binding to DNA. The results indicated that while the compound had a strong binding affinity in vitro, its effectiveness diminished in cellular environments due to metabolic conversion and permeability issues .

Eigenschaften

IUPAC Name |

tert-butyl 3-[(3-amino-4-methylphenoxy)methyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-11-5-6-13(7-14(11)17)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10,17H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIQPLFVOMEEAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2CN(C2)C(=O)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.